2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one
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Description
2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C21H22N6O and its molecular weight is 374.448. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has been conducted on the synthesis of pyrimidinone and oxazinone derivatives, highlighting their significant antimicrobial and antifungal activities. These compounds are synthesized using a series of chemical reactions, starting with citrazinic acid, to produce a variety of derivatives. Some of these synthesized molecules have shown comparable antibacterial and antifungal activities to established reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Antioxidant, Antimicrobial, and Antitubercular Activities
Further studies have extended into the synthesis of pyrimidine-azetidinone analogues, examining their antioxidant, in vitro antimicrobial, and antitubercular activities. These compounds are synthesized through the condensation of aromatic amines with N-phenylacetamide, followed by subsequent reactions to derive the final azetidinone analogues. The synthesized compounds have been evaluated against a range of bacterial and fungal strains, as well as mycobacterium tuberculosis, showing promising results in designing future antibacterial and antituberculosis active compounds (Chandrashekaraiah et al., 2014).
Plant Growth Stimulating Effects
Another area of application involves the synthesis of derivatives containing pyrimidine fragments that have shown pronounced plant growth stimulating effects. These effects were observed in preliminary biological screening, suggesting the potential for agricultural applications to enhance plant growth (Pivazyan et al., 2019).
Anti-inflammatory Activity
Compounds derived from pyrimidinone and oxazinone have also been explored for their anti-inflammatory properties. These derivatives, synthesized using citrazinic acid, have demonstrated good anti-inflammatory activity in pharmacological screenings, comparable to Prednisolone®, a reference drug. This highlights their potential application in developing new anti-inflammatory agents (Amr et al., 2007).
Fungicidal and Insecticidal Activity
Further exploration into the synthesis of pyrimidine derivatives has revealed moderate to weak fungicidal and insecticidal activities in some compounds. This area of study opens up possibilities for the development of new pesticides and fungicides based on these chemical structures (Chen & Shi, 2008).
Properties
IUPAC Name |
2-[[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-14-23-19-6-2-5-17(19)21(24-14)26-11-15(12-26)13-27-20(28)8-7-18(25-27)16-4-3-9-22-10-16/h3-4,7-10,15H,2,5-6,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHVCRYLISZOGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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